molecular formula C5H9Br B2473438 (2R,3R)-1-bromo-2,3-dimethylcyclopropane CAS No. 24870-15-3

(2R,3R)-1-bromo-2,3-dimethylcyclopropane

Cat. No.: B2473438
CAS No.: 24870-15-3
M. Wt: 149.031
InChI Key: ZJKDNNBVHLMMHF-QWWZWVQMSA-N
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Description

(2R,3R)-1-bromo-2,3-dimethylcyclopropane is a chiral cyclopropane derivative with two methyl groups and one bromine atom attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-bromo-2,3-dimethylcyclopropane typically involves the bromination of 2,3-dimethylcyclopropane. One common method is the addition of bromine (Br₂) to 2,3-dimethylcyclopropane in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and bromine concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-bromo-2,3-dimethylcyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH⁻) or amine (NH₂) groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH₃) for amine substitution.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote dehydrohalogenation.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

    Substitution Reactions: Formation of 2,3-dimethylcyclopropanol or 2,3-dimethylcyclopropylamine.

    Elimination Reactions: Formation of 2,3-dimethylcyclopropene.

    Oxidation and Reduction Reactions: Formation of various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

(2R,3R)-1-bromo-2,3-dimethylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-1-bromo-2,3-dimethylcyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of new chemical bonds and the generation of different products.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-bromo-2,3-dimethylcyclopropane: The enantiomer of (2R,3R)-1-bromo-2,3-dimethylcyclopropane with similar chemical properties but different stereochemistry.

    1-bromo-2,3-dimethylcyclopropane: A compound with the same molecular formula but different stereochemistry.

    2,3-dimethylcyclopropane: The parent compound without the bromine atom.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This compound’s chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(2R,3R)-1-bromo-2,3-dimethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-3-4(2)5(3)6/h3-5H,1-2H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKDNNBVHLMMHF-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24870-15-3
Record name rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane
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